molecular formula C6H9N3O2 B1289548 methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate CAS No. 215868-68-1

methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate

Cat. No. B1289548
CAS RN: 215868-68-1
M. Wt: 155.15 g/mol
InChI Key: OCFWJYSLIWHFOB-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a derivative of 1,2,3-triazole, a class of compounds known for their diverse applications in medicinal chemistry, agriculture, and as corrosion inhibitors. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be substituted with various functional groups to alter its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of "click chemistry," which is a highly efficient method that utilizes organic azides and terminal alkynes to form 1,2,3-triazoles . An example of this method is the synthesis of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS), which demonstrates the efficiency of this approach . The synthesis of related compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, involves the reaction of ethyl diazoacetate with aryl imines, indicating the versatility of synthetic routes for triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further substituted at various positions. For instance, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate reveals that it crystallizes in the triclinic space group with specific unit cell parameters, and the structure is stabilized by an N–H⋯O hydrogen bond .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the 4-carboxy group present in some triazole derivatives can be easily transformed into other functional groups, which allows for further chemical modifications . The synthesis of methyl 1H-1,2,4-triazole-3-carboxylate from 1H-1,2,4-triazole involves hydroxymethylation followed by oxidation and esterification, showcasing the reactivity of the triazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The melting point, solubility, and spectroscopic properties can vary significantly depending on the substitution pattern on the triazole ring. For instance, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate synthesized using MAOS has a melting point of 75-77 °C and shows specific spectroscopic characteristics . Additionally, the corrosion inhibition efficiency of this compound on carbon steel in a CO2-saturated NaCl solution has been reported, indicating its potential application as a corrosion inhibitor .

Mechanism of Action

Target of Action

Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, also known as methyl 2-ethyltriazole-4-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play crucial roles in the regulation of cellular stress responses and programmed cell death, respectively .

Mode of Action

The compound interacts with its targets by inhibiting ER stress and apoptosis . This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, the compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, the compound can potentially reduce inflammation and stress in neuronal cells . The downstream effects of these actions include the potential for neuroprotection and anti-inflammatory effects .

Result of Action

The result of the compound’s action is a promising neuroprotective and anti-inflammatory effect . Specifically, the compound has been shown to reduce the expression of stress and apoptosis markers in neuronal cells, and inhibit the production of inflammatory mediators in microglia cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate are not found, research on similar triazole-pyrimidine hybrid compounds indicates potential development as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 2-ethyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-9-7-4-5(8-9)6(10)11-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFWJYSLIWHFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593106
Record name Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215868-68-1
Record name 2-Ethyl-2H-[1,2,3]triazole-4-carboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215868-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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